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Compound of Interest

Compound Name: AMG-151

Cat. No.: B1665974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical in vivo efficacy of AMG-151 (also

known as ARRY-403), a glucokinase activator, with other established classes of anti-diabetic

agents. The performance of AMG-151 is compared against Dipeptidyl Peptidase-4 (DPP-4)

inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, supported by available

experimental data from relevant animal models of diabetes.

Executive Summary
AMG-151 is a novel glucokinase activator that has demonstrated potential in controlling blood

glucose levels. Preclinical data suggests its efficacy in established in vivo models of type 2

diabetes, both as a monotherapy and in combination with other standard treatments. This guide

will delve into the available data for AMG-151 and compare it with the well-documented

preclinical efficacy of DPP-4 and SGLT2 inhibitors in similar diabetes models. While specific

quantitative preclinical data for AMG-151 is limited in the public domain, this guide compiles

the available information and provides a framework for comparison.

Data Presentation
Table 1: In Vivo Efficacy of AMG-151 in Type 2 Diabetes
Models (Qualitative Data)
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Product Diabetes Model
Key Efficacy

Endpoints

Combination

Therapy

Effects on Body

Weight & Lipids

AMG-151

(ARRY-403)

Multiple well-

established in

vivo models of

Type 2

diabetes[1]

Potent, glucose-

dependent

control of fasting

and non-fasting

glucose.[1] Rapid

onset of effect

with maximal

efficacy within 5-

8 days.[1]

Provided

additional

glucose control

with metformin,

DPP-4 inhibitors,

or PPARγ

agonists.[1]

No adverse

increases in

body weight,

plasma

triglycerides, or

total cholesterol

in preclinical

models.[1]

Table 2: Comparative In Vivo Efficacy of Anti-Diabetic
Agents in Rodent Models of Type 2 Diabetes
(Quantitative Data)
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Drug Class
Specific

Agent

Diabetes

Model
Dosage

Key Efficacy

Endpoints
Reference

DPP-4

Inhibitor
Sitagliptin

High-fat

diet/streptozo

tocin-induced

diabetic mice

Admixture to

high-fat diet

for 10 weeks

Sustained

reduction of

blood glucose

and HbA1c.

[2] Improved

oral glucose

tolerance.[2]

[2]

DPP-4

Inhibitor
Sitagliptin

Diet-induced

obese mice

4 g/kg as a

food admix

for 12 weeks

Significantly

reduced

fasting blood

glucose by

21%.[3]

[3]

DPP-4

Inhibitor

Des-fluoro-

sitagliptin

db/db mice

on a sucrose

and linoleic

acid diet

0.4% in diet

for 8 weeks

Significantly

decreased

blood glucose

levels at 90

and 120

minutes in an

insulin

tolerance test

and at 30

minutes in an

oral glucose

tolerance

test.[4]

[4]

SGLT2

Inhibitor
Dapagliflozin db/db mice

1 mg/kg for 8,

12, and 16

weeks

Dramatic and

consistent

decrease in

serum

glucose.[5]

[5]
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SGLT2

Inhibitor
Empagliflozin db/db mice

Daily oral

gavage for 28

days

Improved

albuminuria

and albumin-

to-creatinine

ratios.

[6]

Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model in Rats
This model is widely used to induce a state of hyperglycemia that mimics type 1 or, in

combination with a high-fat diet, type 2 diabetes.

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[7][8]

Induction:

For a type 1 diabetes model, a single high dose of STZ (e.g., 60-65 mg/kg) is administered

intravenously or intraperitoneally.[8]

For a type 2 diabetes model, a combination of a high-fat diet for several weeks followed by

a lower dose of STZ is used to induce insulin resistance and partial beta-cell dysfunction.

[2]

Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood

glucose levels typically above 250 mg/dL are considered diabetic.[7]

Post-Induction Care: To prevent initial hypoglycemia due to massive insulin release from

damaged beta cells, animals may be provided with a 10% sucrose solution in their drinking

water for the first 24-48 hours post-STZ injection.[9][10]

db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes,

resulting from a mutation in the leptin receptor gene.

Animals: C57BL/KsJ-db/db mice are a commonly used strain.
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Characteristics: These mice spontaneously develop obesity, hyperglycemia, and

hyperinsulinemia, progressing to beta-cell failure.[11]

Experimental Use: db/db mice are valuable for studying the long-term effects of anti-diabetic

compounds on glycemic control, insulin sensitivity, and diabetic complications.

Monitoring: Regular monitoring of body weight, food and water intake, and blood glucose

levels is essential.

Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load

from the blood, providing insights into glucose tolerance and insulin sensitivity.

Fasting: Mice are typically fasted for 4-6 hours before the test.[12]

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered

orally via gavage.

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and

at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Analysis: Blood glucose levels are measured at each time point to generate a glucose

excursion curve. The area under the curve (AUC) is often calculated to quantify overall

glucose tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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